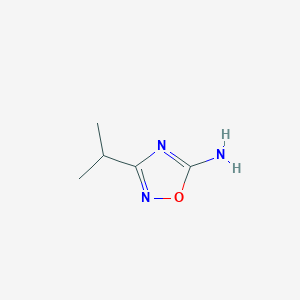
3-Isopropyl-1,2,4-oxadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-Isopropyl-1,2,4-oxadiazol-5-amine is a derivative of the 1,2,4-oxadiazole family, which is a class of heterocyclic compounds that have garnered interest due to their potential applications in pharmaceuticals and agrochemicals. While the provided papers do not directly discuss 3-Isopropyl-1,2,4-oxadiazol-5-amine, they do provide insights into the synthesis and properties of related oxadiazole compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazol-3-amines, which are structurally related to 3-Isopropyl-1,2,4-oxadiazol-5-amine, can be achieved through a one-pot reaction involving isothiocyanates, amidines/guanidines, and hydroxylamine. This process is catalyzed by metallic thiophiles and proceeds via desulfurization of amidino- or guanidinothiourea intermediates, followed by intramolecular cyclization to yield the oxadiazole core . Although the specific synthesis of 3-Isopropyl-1,2,4-oxadiazol-5-amine is not detailed, the methodologies described could potentially be adapted for its synthesis by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The papers discuss various substitutions on the oxadiazole ring, which can significantly influence the compound's reactivity and interaction with biological targets. The position of the isopropyl group in 3-Isopropyl-1,2,4-oxadiazol-5-amine suggests that it may affect the electronic distribution and steric hindrance within the molecule, potentially altering its chemical behavior .
Chemical Reactions Analysis
The chemical reactivity of oxadiazole derivatives is influenced by the substituents on the ring. The papers provided do not specifically address the chemical reactions of 3-Isopropyl-1,2,4-oxadiazol-5-amine, but they do mention the formation of various substituted oxadiazoles under different reaction conditions. These reactions often involve intermediates such as iminophosphorane and proceed via mechanisms like the aza-Wittig reaction . Such information can be useful in predicting the reactivity of 3-Isopropyl-1,2,4-oxadiazol-5-amine in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are not explicitly discussed in the provided papers. However, it can be inferred that properties such as solubility, melting point, and stability would be affected by the nature of the substituents and the overall molecular structure. For instance, the presence of an isopropyl group could influence the lipophilicity of the compound, which is an important factor in drug design. The synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one, a related compound, suggests that modifications on the oxadiazole ring can lead to compounds with suitable purity and yield for industrial production, hinting at the practical applicability of such derivatives .
Wissenschaftliche Forschungsanwendungen
Agricultural Pesticides
1,2,4-Oxadiazole derivatives have been synthesized and evaluated for their agricultural activities . They exhibit a broad spectrum of agricultural biological activities and are used as efficient and low-risk chemical pesticides .
The experimental procedure involves the synthesis of novel 1,2,4-oxadiazole derivatives . The bioassays results showed that these compounds exhibited moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-propan-2-yl-1,2,4-oxadiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H2,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRHDTCJNXTHHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610966 |
Source


|
| Record name | 3-(Propan-2-yl)-1,2,4-oxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-1,2,4-oxadiazol-5-amine | |
CAS RN |
3874-89-3 |
Source


|
| Record name | 3-(Propan-2-yl)-1,2,4-oxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Isopropyl-1,2,4-oxadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



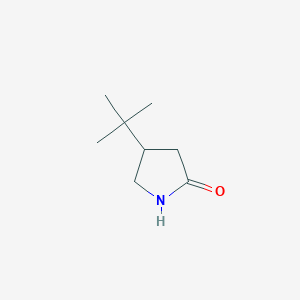
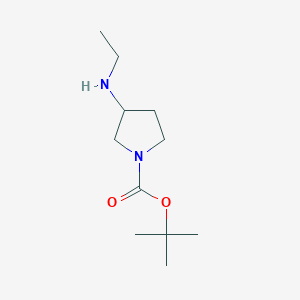
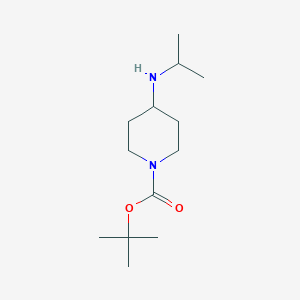
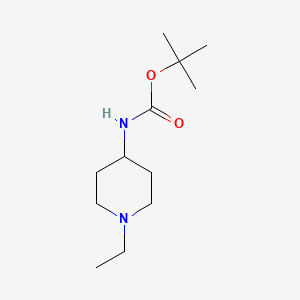
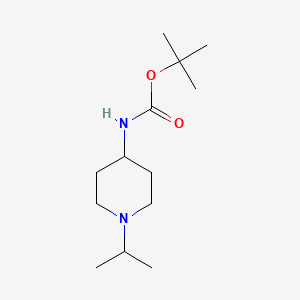
![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)


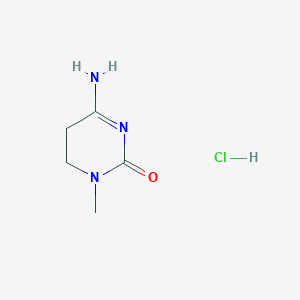
![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)
![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)